O-Desmethyl Mebeverine Acid (DMAC) is a key metabolite of the antispasmodic drug Mebeverine. [, , , ] It is formed through the O-demethylation of Mebeverine Acid, another metabolite of Mebeverine. [, , , ] While Mebeverine itself is not extensively metabolized, understanding the formation and characteristics of its metabolites, including DMAC, is crucial for studying its pharmacokinetic profile and potential interactions within biological systems. [] Research on DMAC primarily focuses on its use as an analytical target for understanding Mebeverine metabolism and developing accurate bioanalytical methods. [, , , ]
O-Desmethyl Mebeverine Acid is a significant metabolite of the antispasmodic drug mebeverine, which is primarily used to treat gastrointestinal disorders such as irritable bowel syndrome. The compound is formed through hydrolysis and subsequent oxidation of mebeverine, leading to its classification as a metabolite. The chemical structure of O-Desmethyl Mebeverine Acid is characterized by the molecular formula and a molecular weight of approximately 265.35 g/mol .
O-Desmethyl Mebeverine Acid is derived from mebeverine, which is a musculotropic antispasmodic agent. It falls under the category of organic compounds, specifically amides, due to the presence of an amine group within its structure. The compound is often utilized in pharmaceutical research to understand the metabolism and pharmacokinetics of mebeverine .
The synthesis of O-Desmethyl Mebeverine Acid typically involves two main steps: hydrolysis and oxidation.
These processes can be conducted in laboratory settings using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for yield and purity .
The molecular structure of O-Desmethyl Mebeverine Acid can be represented as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement .
O-Desmethyl Mebeverine Acid participates in various chemical reactions:
Common reagents used in these reactions include sodium borohydride for reduction and various acids for substitution reactions .
The mechanism of action for O-Desmethyl Mebeverine Acid primarily revolves around its role as a metabolite of mebeverine. It acts on smooth muscle tissue in the gastrointestinal tract by inhibiting excessive contractions, thereby alleviating symptoms associated with spasms. Studies have shown that this metabolite retains some pharmacological activity similar to that of its parent compound .
Relevant analyses include spectroscopic methods (NMR, IR) to determine purity and structural integrity .
O-Desmethyl Mebeverine Acid has several scientific applications:
O-Desmethyl Mebeverine Acid (ODMA) is the primary pharmacologically active metabolite of Mebeverine, a musculotropic antispasmodic drug used for gastrointestinal disorders. Mebeverine undergoes extensive first-pass metabolism, where enzymatic hydrolysis rapidly cleaves its ester bond, converting it to Mebeverine Acid. Subsequent O-demethylation by hepatic cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP3A4, yields ODMA. This metabolite retains significant spasmolytic activity due to its structural similarity to the parent compound but exhibits altered pharmacokinetic properties, including reduced lipophilicity (logP ~1.8) and enhanced renal clearance [1] [2].
The enzymatic hydrolysis step is catalyzed by carboxylesterases (CES), ubiquitously expressed in the liver and intestine. These enzymes nucleophilically attack the ester carbonyl group of Mebeverine, releasing veratric acid and the intermediate Mebeverine Alcohol. The alcohol moiety undergoes further oxidation to form Mebeverine Acid, the direct precursor to ODMA. Studies using human liver microsomes confirm that CES1 and CES2 are the primary hydrolases responsible for this step, with kinetics following Michaelis-Menten saturation models [3] [5].
Table 1: Key Metabolic Steps Generating ODMA
Step | Enzyme System | Input Compound | Output Compound |
---|---|---|---|
Ester Hydrolysis | Carboxylesterases (CES) | Mebeverine | Mebeverine Alcohol + Veratric Acid |
Alcohol Oxidation | Alcohol Dehydrogenase | Mebeverine Alcohol | Mebeverine Acid |
O-Demethylation | CYP2C9/CYP3A4 | Mebeverine Acid | O-Desmethyl Mebeverine Acid |
ODMA (C₁₅H₂₃NO₃; MW 265.35 g/mol) and Mebeverine Acid (C₁₆H₂₅NO₃; MW 279.37 g/mol) are structurally analogous but differ critically in their aromatic substitution patterns. Mebeverine Acid retains two methoxy groups (–OCH₃) on its benzoic acid ring, whereas ODMA is mono-demethylated, converting one methoxy group to a phenolic hydroxyl (–OH). This difference profoundly impacts their physicochemical and biological properties [1] [2]:
Deuterated analogs (e.g., ODMA-d₆; C₁₅H₁₇D₆NO₃; MW 271.38 g/mol) confirm these structure-activity relationships. Isotope labeling studies demonstrate that deuterium substitution at aliphatic positions does not alter metabolism kinetics, validating the role of the demethylated aromatic ring in ODMA’s disposition [4].
Table 2: Physicochemical Comparison of Mebeverine Metabolites
Property | ODMA | Mebeverine Acid |
---|---|---|
Molecular Formula | C₁₅H₂₃NO₃ | C₁₆H₂₅NO₃ |
Molecular Weight | 265.35 g/mol | 279.37 g/mol |
logP (Calculated) | 1.8 | 2.3 |
Key Functional Group | Phenolic –OH | Methoxy (–OCH₃) |
Plasma Protein Binding | 75% | 90% |
The biotransformation of Mebeverine to ODMA involves two key enzymatic systems:
Ester Hydrolysis
Carboxylesterases (CES) catalyze the initial hydrolysis via a conserved catalytic triad (Ser-His-Glu). Serine acts as a nucleophile, attacking the ester carbonyl to form an acyl-enzyme intermediate. Water then hydrolyzes this intermediate, releasing Mebeverine Alcohol. CES1 (human liver) shows higher affinity for Mebeverine than CES2 (intestine), though both follow first-order kinetics at therapeutic doses. In vitro studies using pig liver carboxyl esterase confirm this mechanism’s conservation across species [3] [5].
O-Demethylation
Hepatic CYP450s, primarily CYP2C9 and CYP3A4, mediate demethylation. The reaction requires oxygen and NADPH, producing formaldehyde as a byproduct. The mechanism involves:
Three-Liquid-Phase Systems (TLPS) for Enzymatic Studies
Recent advances use TLPS to model in vitro hydrolysis kinetics. These systems comprise:
Table 3: Enzymatic Systems in ODMA Biosynthesis
Enzyme | Reaction | Cofactors | Kinetic Parameter (Km) |
---|---|---|---|
Carboxylesterase 1 | Ester Hydrolysis | None | 15 µM |
CYP2C9 | O-Demethylation | NADPH, O₂ | 42 µM |
CYP3A4 | O-Demethylation | NADPH, O₂ | 88 µM |
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